molecular formula C14H10Cl2 B8669007 1,5-Dichloro-9,10-dihydroanthracene CAS No. 876274-67-8

1,5-Dichloro-9,10-dihydroanthracene

Cat. No. B8669007
M. Wt: 249.1 g/mol
InChI Key: HPGVHYDFZAMOMN-UHFFFAOYSA-N
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Patent
US08242162B2

Procedure details

A mixture of 1,5-dichloro anthraquinone (49, 10 g, 36 mmol), red phosphorous (4.5 g, 145 mmol) and hydroiodic acid (47+%, 70 ml) in 470 ml of glacial acetic acid was refluxed under N2 for 4 days. The resulting mixture was cooled to room temperature and poured into 1 L of water to precipitate a violet colored solid. The solid was collected by filtration, dissolved in 800 ml of CH2Cl2, and filtered again. The filtrate was washed once with 100 ml of H2O, dried over Na2SO4 and concentrated under vacuum to yield the yellow colored, crude solid product. Methanol (100 ml) was added to this solid product and filtered again to collect white needles of the desired product (7.2 g, 80%). 1H NMR (300 MHz, CDCl3): δ 4.10 (s, 4H), 7.12-7.25 (m, 6H). 13C NMR (300 MHz, CDCl3): δ 32.93, 126.50, 127.13, 127.20, 133.15, 137.16.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorous
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:15]2[C:14](=O)[C:13]3[C:8](=[C:9]([Cl:17])[CH:10]=[CH:11][CH:12]=3)[C:7](=O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.I.O.CO>C(O)(=O)C>[Cl:1][C:2]1[C:15]2[CH2:14][C:13]3[C:8](=[C:9]([Cl:17])[CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)Cl)=O
Name
red phosphorous
Quantity
4.5 g
Type
reactant
Smiles
Name
Quantity
70 mL
Type
reactant
Smiles
I
Name
Quantity
470 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under N2 for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 800 ml of CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
The filtrate was washed once with 100 ml of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield the yellow colored, crude solid product
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
to collect white needles of the desired product (7.2 g, 80%)

Outcomes

Product
Name
Type
Smiles
ClC1=CC=CC=2CC3=C(C=CC=C3CC12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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